Product packaging for 4-Methoxy-2,3,6-trimethylaniline(Cat. No.:CAS No. 274907-38-9)

4-Methoxy-2,3,6-trimethylaniline

Cat. No.: B3022823
CAS No.: 274907-38-9
M. Wt: 165.23 g/mol
InChI Key: ZWFQMPDJHVVIGB-UHFFFAOYSA-N
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Description

Contextual Role of Methoxy-Substituted Trimethylanilines in Organic Chemistry

Methoxy-substituted trimethylanilines are a class of compounds that combine the structural features of anilines, which are foundational to the dye and pharmaceutical industries, with the steric and electronic contributions of methyl and methoxy (B1213986) groups. The trimethylaniline framework, such as in the well-known 2,4,6-trimethylaniline (B148799) (mesidine), is often employed to introduce steric bulk into a molecule. This bulk is crucial in the synthesis of ligands for coordination chemistry and catalysis, for instance, in the development of N-heterocyclic carbenes (NHCs) for catalysts like the Grubbs' catalyst used in olefin metathesis. wikipedia.org

The introduction of a methoxy group (—OCH₃) to the trimethylaniline scaffold further modulates the electronic properties of the aromatic ring. The methoxy group is generally considered an electron-donating group when positioned at the para- or ortho-positions relative to another functional group, which can activate the ring towards electrophilic substitution and influence the basicity of the aniline (B41778) nitrogen. This electronic-donating nature, combined with the steric hindrance from the adjacent methyl groups, makes these compounds unique intermediates in organic synthesis. For example, related methoxy-anilines are used in the production of color-forming agents for heat-sensitive and pressure-sensitive recording papers. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3022823 4-Methoxy-2,3,6-trimethylaniline CAS No. 274907-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3,6-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFQMPDJHVVIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620849
Record name 4-Methoxy-2,3,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274907-38-9
Record name 4-Methoxy-2,3,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Strategies for 4 Methoxy 2,3,6 Trimethylaniline and Its Analogs

Direct Synthetic Routes to 4-Methoxy-2,3,6-trimethylaniline

The direct construction of the this compound scaffold can be approached through several classical and modern synthetic strategies. The most practical and convergent approach generally involves the formation of the aromatic ring with the desired substitution pattern, followed by the introduction or modification of the amino group.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzene (B151609) derivatives. psu.edufrontiersin.orgmdpi.comorientjchem.org For the synthesis of this compound, the most logical precursor is 1-methoxy-2,3,5-trimethylbenzene. The key step in this pathway is the regioselective introduction of a nitro group, which can subsequently be reduced to the target aniline (B41778).

The directing effects of the substituents on the aromatic ring are crucial for controlling the regioselectivity of the substitution. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director, while the methyl groups (-CH₃) are also activating and ortho, para-directing. In 1-methoxy-2,3,5-trimethylbenzene, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The C2 and C5 positions are occupied by methyl groups. The C4 position is sterically the most accessible and is activated by both the methoxy group (para) and the two flanking methyl groups (ortho and para). Therefore, electrophilic nitration is expected to occur predominantly at the C4 position.

A typical nitration procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. chemicalbook.com The reaction with 1-methoxy-2,3,5-trimethylbenzene would yield the intermediate, 1-methoxy-4-nitro-2,3,6-trimethylbenzene.

Reduction of Nitroaromatic Precursors

The reduction of a nitroaromatic compound is a common and efficient method for the preparation of anilines. orgsyn.orgidosr.orgstackexchange.com The intermediate, 1-methoxy-4-nitro-2,3,6-trimethylbenzene, synthesized via electrophilic nitration, can be converted to this compound using various reducing agents.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. orgsyn.org Another classical method is the Béchamp reduction, which uses iron metal in an acidic medium, such as acetic acid or hydrochloric acid. chemicalbook.comidosr.org Other reagents that can effect this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, and sodium hydrosulfite. orgsyn.org The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

For instance, the synthesis of the analogous 2,4,6-trimethylaniline (B148799) is achieved by the selective mononitration of mesitylene, followed by reduction of the resulting nitro group to the aniline. chemicalbook.comnih.gov Similarly, p-anisidine (B42471) is prepared by the reduction of 4-nitroanisole. ajol.info These examples support the feasibility of reducing the nitro-substituted precursor to obtain this compound.

Alkylation and Arylation Reactions

Modern cross-coupling reactions offer alternative, albeit potentially less direct, pathways to substituted anilines like this compound. These methods typically involve the formation of a carbon-nitrogen bond.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation can be used to introduce alkyl groups to an aromatic ring, it can be prone to issues like polyalkylation and rearrangements. nih.govyoutube.com A Friedel-Crafts acylation followed by reduction could be a more controlled approach. For example, acylation of 1-methoxy-2,5-dimethylbenzene could be envisioned, although controlling the regioselectivity might be challenging. Milder catalysts like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) are sometimes preferred over aluminum chloride (AlCl₃) when dealing with methoxy-substituted rings to avoid potential demethylation. stackexchange.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine. rsc.orgacs.orgopenochem.orgresearchgate.netfishersci.it In principle, this compound could be synthesized by coupling a suitable amine with an appropriately substituted aryl halide, such as 4-bromo-1-methoxy-2,3,6-trimethylbenzene. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds, typically between an aryl halide and an amine. researchgate.netnih.govwikipedia.org While it often requires harsher conditions than the Buchwald-Hartwig amination, modern protocols have been developed with improved efficiency under milder conditions. frontiersin.orgmdpi.com This method could also be theoretically applied to the synthesis of this compound from the corresponding aryl halide and an amine source.

Synthetic Approaches for Functionalized this compound Derivatives

The amino group of this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially interesting properties.

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov These compounds are important intermediates in organic synthesis and have been studied for various applications. This compound can react with a variety of carbonyl compounds to form the corresponding Schiff bases.

A study on the synthesis of a Schiff base from the closely related 2,4,6-trimethylaniline and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) involved refluxing the two components in ethanol. nih.govnih.gov A similar procedure could be applied to this compound. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond (-C=N-).

Aldehyde/KetoneAmineReaction ConditionsProductReference
Vanillin2,4,6-trimethylanilineEthanol, reflux, 24h3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol nih.govnih.gov
p-methoxybenzaldehyde2-(methylthio)anilineEthanol/Dichloromethane, reflux, 6h(E)-2-(methylthio)-N-(4-methoxybenzylidene)aniline ajol.info
o-vanillinp-toluidineMethanol, reflux2-[(4-methylphenylimino)methyl]-6-methoxyphenol mdpi.com
4-methoxybenzaldehyde4-methoxyanilineMethanol, reflux, 1h(E)-4-methoxy-N-(4-methoxybenzylidene)aniline idosr.org

This table presents examples of Schiff base formation with related anilines and aldehydes, illustrating the general conditions that could be applied to this compound.

N-Substitution and Derivatization of the Amine Group

The nitrogen atom of the primary amine group in this compound can be readily alkylated or acylated to produce secondary or tertiary amines and amides, respectively.

N-Alkylation: N-alkylation can be achieved by reacting the aniline with alkyl halides. psu.edu To avoid over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, alternative methods are often preferred. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common and controlled method for N-alkylation. Another modern approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable catalyst, such as a ruthenium complex, producing water as the only byproduct. nih.govrsc.org

N-Acylation: N-acylation is a straightforward reaction to form amides and is often used to protect the amine group or to introduce specific functionalities. orientjchem.org The reaction is typically carried out by treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. libretexts.org For example, the acetylation of aniline can be achieved using acetic anhydride. libretexts.org Greener approaches for N-acylation have also been developed, for instance, using acetonitrile (B52724) as the acetylating agent under continuous-flow conditions or performing the reaction in water. mdpi.comnih.gov

Reaction TypeReagentsProduct TypeGeneral ConditionsReferences
N-AlkylationAlkyl halidesSecondary/Tertiary AminesBase, solvent (e.g., ionic liquids) psu.edu
N-AlkylationAlcoholsSecondary/Tertiary AminesRuthenium catalyst ("borrowing hydrogen") nih.govrsc.org
N-AcylationAcyl chlorides/AnhydridesAmidesBase (e.g., pyridine, triethylamine) libretexts.org
N-AcylationAcetic AnhydrideAcetamideCatalyst-free orientjchem.org
N-AcylationAcetonitrileAcetamideAlumina catalyst, continuous-flow nih.gov

This table summarizes general methods for the N-substitution of anilines, which are applicable to this compound.

Modern Synthetic Techniques and Optimization

The drive for more efficient, sustainable, and atom-economical chemical processes has led to the development of advanced synthetic methodologies. For the preparation of substituted anilines like this compound, modern techniques such as catalytic synthesis and microwave-assisted protocols have emerged as powerful tools, offering significant advantages over classical methods.

Catalytic Synthesis Methods

Catalytic methods are central to modern organic synthesis, providing pathways to complex molecules with high selectivity and under milder conditions. The synthesis of substituted anilines frequently employs catalytic reduction of corresponding nitroarenes or palladium-catalyzed cross-coupling reactions.

A prevalent strategy for synthesizing anilines is the catalytic hydrogenation of the corresponding nitro-substituted aromatic compounds. youtube.comyoutube.comwikipedia.org This method is highly efficient and often proceeds with high yields. For instance, the synthesis of an analog, 4-methoxy-3-methylaniline, is achieved by the reduction of 1-methoxy-2-methyl-4-nitrobenzene using palladium on activated carbon (10% Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com This reaction proceeds at room temperature over 16 hours, affording a quantitative yield of the desired aniline. chemicalbook.com A similar approach could be envisioned for the synthesis of this compound, starting from the corresponding nitrated precursor, 1-methoxy-2,4,5-trimethyl-3-nitrobenzene.

Another powerful catalytic method for the formation of C-N bonds is the Buchwald-Hartwig amination. youtube.comnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and an amine. The versatility of this reaction is enhanced by the development of specialized phosphine ligands that improve reaction efficiency and scope. youtube.com For the synthesis of this compound, a potential route could involve the coupling of a suitably substituted aryl halide, such as 4-bromo-1-methoxy-2,3,6-trimethylbenzene, with an ammonia (B1221849) equivalent. The optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, is crucial for achieving high yields. nih.gov

Reductive amination represents another catalytic approach for the synthesis of amines. libretexts.orgjocpr.comyoutube.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com While more commonly used for the synthesis of secondary and tertiary amines, it can be adapted for primary amines using ammonia. libretexts.org

The table below summarizes representative catalytic methods applicable to the synthesis of substituted anilines.

Starting MaterialCatalyst/ReagentProductYield (%)Reference
1-methoxy-2-methyl-4-nitrobenzene10% Pd/C, H₂4-methoxy-3-methylaniline100 chemicalbook.com
MesityleneHNO₃/H₂SO₄, then Fe/acetic acid2,4,6-trimethylanilineHigh youtube.comyoutube.com
6-bromo-2-chloroquinolinePd₂(dba)₃, ligand, LiN(SiMe₃)₂6-amino-2-chloroquinoline- nih.gov
Phenyl-2-propanoneNH₃, H₂/NiAmphetamine- libretexts.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained significant traction in organic chemistry as a tool to accelerate reaction rates, improve yields, and enhance product purity. nih.govnih.govresearchgate.netbibliotekanauki.plorganic-chemistry.orgnih.govscispace.comnih.gov The ability of microwave irradiation to rapidly and efficiently heat the reaction mixture often leads to dramatically reduced reaction times compared to conventional heating methods.

For the synthesis of anilines, microwave-assisted protocols have been developed, particularly for nucleophilic aromatic substitution (SNAAr) reactions. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which proceeds in the absence of organic solvents and catalysts. nih.gov In this method, the aryl halide is heated with aqueous ammonia in a microwave reactor. For example, the reaction of various nitro-substituted aryl halides with 30% ammonium hydroxide (B78521) at 130-140°C for 10-20 minutes under microwave irradiation can lead to high conversion to the corresponding anilines. nih.gov This approach could potentially be applied to a suitably activated precursor for this compound.

Microwave irradiation has also been successfully employed in the synthesis of heterocyclic compounds and other complex organic molecules, highlighting its broad applicability. organic-chemistry.orgnih.govscispace.comnih.gov For instance, the synthesis of unsymmetrical azo dyes has been achieved by the microwave-assisted coupling of nitroarenes with aniline derivatives in a matter of minutes, a reaction that typically requires much longer times under conventional heating. nih.govresearchgate.net This rapid, metal-catalyst-free approach demonstrates the potential of microwave heating to facilitate complex transformations. nih.govresearchgate.net

The table below presents examples of microwave-assisted syntheses of anilines and related compounds, illustrating the significant reduction in reaction times.

Starting MaterialReagentsConditionsProductYield (%)TimeReference
Nitro-substituted aryl halides30% NH₄OHMicrowave, 130-140°CSubstituted AnilinesHigh Conversion10-20 min nih.gov
NitroarenesAniline derivatives, KOHMicrowave, 150°CUnsymmetrical Azo Dyesup to 973 min nih.govresearchgate.net
AnilineFormic AcidMicrowave, solvent-freeFormanilideVery Good- bibliotekanauki.pl
4-methoxy-1-naphthol, aromatic aldehydes, malononitrilePiperidineMicrowave, 400W, 140°C2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles88-892 min scispace.com

While a specific, optimized protocol for the synthesis of this compound using these modern techniques is not explicitly detailed in the reviewed literature, the principles and examples provided for analogous structures offer a clear and promising roadmap for its preparation. The choice between catalytic and microwave-assisted methods, or a combination thereof, would depend on factors such as the availability of starting materials, desired scale, and the need for process optimization.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,3,6 Trimethylaniline

Reaction Pathways of the Aromatic Ring

The reactivity of the aromatic ring in 4-Methoxy-2,3,6-trimethylaniline is governed by the directing and activating or deactivating effects of its substituents: a methoxy (B1213986) group, three methyl groups, and an amino group.

Substituent Effects on Electrophilic and Nucleophilic Aromatic Substitution

The substituents on the benzene (B151609) ring significantly influence its susceptibility to electrophilic and nucleophilic attack. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. The three methyl (-CH3) groups are also activating and ortho, para-directing, albeit weaker than the amino and methoxy groups, through an inductive effect.

The cumulative effect of these activating groups makes the aromatic ring of this compound highly electron-rich and thus very reactive towards electrophiles. The high electron density facilitates electrophilic aromatic substitution reactions.

Conversely, for a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, which is not the case for this compound. libretexts.orgnih.gov Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. SNAr reactions require the presence of electron-withdrawing substituents in positions ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org

Regioselectivity Studies in Aromatic Transformations

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the substituents. The amino group is the strongest activating and directing group, followed by the methoxy group, and then the methyl groups. The only available position for substitution on the aromatic ring is at C5. The ortho and para positions relative to the powerful amino and methoxy directing groups are already occupied by methyl groups. This steric hindrance from the flanking methyl groups at positions 2 and 6 to the amino group, and at position 3 relative to the methoxy group, also plays a crucial role in directing incoming electrophiles.

Reactivity of the Aniline (B41778) Functionality

The amino group in this compound is a key site of reactivity, participating in oxidation, reduction, and condensation reactions.

Oxidation and Reduction Chemistry of the Amine

The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of other substituted anilines, such as 2,4,6-trimethylaniline (B148799), can result in the formation of N-hydroxylated metabolites and corresponding quinones. ca.gov It is plausible that the oxidation of this compound could similarly yield colored products like quinone-imines.

The reduction of the nitro group is a common method for the synthesis of anilines. For example, 2,4,6-trimethylaniline is prepared by the reduction of the corresponding nitro compound, 1,3,5-trimethyl-2-nitrobenzene. nih.govgoogle.com While this compound already possesses an amino group, this highlights a key synthetic route to such compounds.

Formation of Imines and Iminium Ions

Primary amines like this compound readily react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (Schiff bases). masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com The formation of imines is a versatile reaction used in the synthesis of various organic compounds and ligands for coordination chemistry. nih.govwikipedia.org For example, 2,4,6-trimethylaniline is known to condense with glyoxal (B1671930) to form diimine ligands. wikipedia.org Aniline and its derivatives can also act as catalysts for imine formation in aqueous media. researchgate.net

The general mechanism for imine formation is as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

Reaction Mechanisms and Kinetics Studies

Detailed mechanistic and kinetic studies specifically on this compound are not widely available in the public domain. However, the kinetics of reactions involving structurally similar anilines have been investigated. For example, the kinetics of the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline have been studied in various solvents, revealing base catalysis by the amine. rsc.org The study of nucleophilic aromatic substitution on 2-anilino-4,6-dichloro-1,3,5-triazines showed that the reaction rate is dependent on the substituent on the aniline ring, with electron-donating groups affecting the pKa of the aniline proton. kent.ac.uk These studies provide a framework for understanding the potential kinetic behavior of this compound in similar reactions.

Elucidation of Reaction Intermediates

Currently, there is a lack of specific studies in the scientific literature that focus on the elucidation of reaction intermediates derived from this compound. While the general reactivity of aromatic amines suggests the potential for the formation of various intermediates, such as nitrenium ions or radical cations, particularly in oxidation or nitration reactions, specific experimental evidence for these intermediates in the context of this compound is not documented. Mechanistic investigations that would isolate or spectroscopically identify such transient species have not been reported.

Stereochemical Aspects of Derivatization

Detailed research into the stereochemical aspects of derivatization of this compound is not presently available in the scientific literature. The inherent achirality of the molecule means that stereochemical considerations would arise from reactions that introduce a chiral center or from the influence of the substituent pattern on the diastereoselectivity of reactions at a prochiral center in a reacting partner. However, no studies detailing such transformations or their stereochemical outcomes have been found. For instance, the formation of Schiff bases with chiral aldehydes or ketones, a common reaction for anilines, has not been reported for this specific compound, which would be a primary avenue for investigating its stereochemical influence.

Given the absence of specific research data on the reaction intermediates and stereochemical derivatization of this compound, data tables for these sections cannot be generated.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2,3,6 Trimethylaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Assignments and Analysis

A detailed ¹H NMR spectral analysis of 4-Methoxy-2,3,6-trimethylaniline is not available in the reviewed literature. For a complete analysis, the spectrum would be expected to show distinct signals corresponding to the aromatic proton, the amine (-NH₂) protons, the methoxy (B1213986) (-OCH₃) protons, and the protons of the three methyl (-CH₃) groups. The chemical shifts (δ) of these protons would be influenced by their electronic environment, and the coupling patterns would reveal information about neighboring protons.

¹³C NMR Spectral Analysis

Similarly, a dedicated ¹³C NMR spectrum for this compound could not be located. Such a spectrum would be instrumental in confirming the carbon framework of the molecule. It would display unique signals for each carbon atom in a distinct chemical environment, including the aromatic carbons, the methoxy carbon, and the methyl carbons.

Advanced NMR Techniques for Structural Confirmation

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule. ipb.pt However, no studies employing these techniques for this compound have been found. ipb.pt

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound is not available. A theoretical IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, and C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no reported UV-Visible absorption spectrum for this compound in the available literature. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule, typically showing absorption maxima (λmax) corresponding to π → π* and n → π* transitions of the aromatic system and the aniline (B41778) chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . biosynth.com

In electron impact (EI) mass spectrometry, the molecule is ionized, leading to a molecular ion (M⁺). The mass spectrum of amines is characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.com The subsequent fragmentation of the molecular ion provides valuable structural information.

For aromatic amines like this compound, fragmentation often involves cleavages at bonds adjacent to the aromatic ring and the amine group. Common fragmentation patterns for amines include α-cleavage, which is the breaking of the bond between the α- and β-carbons relative to the nitrogen atom. jove.com In the case of aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion at m/z 165. Subsequent fragmentation could occur through several pathways:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 150. This can occur from one of the three methyl groups on the benzene (B151609) ring.

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond can result in the loss of a methoxy group, producing a fragment ion at m/z 134.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A rearrangement reaction can lead to the elimination of formaldehyde, resulting in a fragment ion at m/z 135.

Cleavage of the C-N bond: While less common for aromatic amines compared to aliphatic ones, cleavage of the bond between the aromatic ring and the nitrogen atom can occur.

The mass spectrum of aniline itself shows a prominent molecular ion peak, with fragmentation leading to the loss of HCN. researchgate.net For substituted anilines, the fragmentation is influenced by the nature and position of the substituents. youtube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z Proposed Loss
[C₁₀H₁₅NO]⁺165Molecular Ion
[C₉H₁₂NO]⁺150Loss of •CH₃
[C₉H₁₂N]⁺134Loss of •OCH₃
[C₉H₁₃N]⁺135Loss of CH₂O

This table is based on general fragmentation patterns of aromatic amines and ethers and represents a predictive analysis in the absence of direct experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in the crystallographic databases, analysis of closely related structures provides significant insight into the expected molecular geometry and packing. For instance, the crystal structure of the Schiff base {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} has been determined. This compound, which incorporates the 2,4,6-trimethylaniline (B148799) moiety, crystallizes in the monoclinic space group P2₁/c. nih.gov

Another related compound, (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, crystallizes in the monoclinic space group P2₁/n. researchgate.net The analysis of such derivatives reveals that the planarity of the aniline ring is a common feature, with substituents causing minor deviations.

Table 2: Crystallographic Data for a Derivative of 2,4,6-Trimethylaniline

Parameter (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline researchgate.net
Chemical Formula C₁₅H₁₆N₂
Molecular Weight 224.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.2490 (16)
b (Å) 16.136 (3)
c (Å) 10.150 (2)
β (°) 104.76 (3)
Volume (ų) 1306.4 (4)
Z 4

This table presents data for a related compound to illustrate typical crystallographic parameters.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For aniline derivatives, hydrogen bonding involving the amino group is a dominant feature. The N-H groups can act as hydrogen bond donors, while the nitrogen atom itself, or other electronegative atoms like oxygen in the methoxy group, can act as acceptors.

In the crystal structure of 4-methoxyanilinium (B12549976) chloride, N-H···Cl hydrogen bonds are the primary interactions that dictate the supramolecular architecture, forming a one-dimensional ladder-like motif. researchgate.net In the case of anilinium malonate, the structure is stabilized by N-H···O and O-H···O hydrogen bonds, creating a three-dimensional network. researchgate.net

π-π stacking interactions between the aromatic rings of adjacent molecules are also significant in the crystal packing of anilines. In the crystal structure of 4-Methoxy-N-phenylaniline, the benzene rings of neighboring molecules are oriented nearly parallel or perpendicular to each other, stabilized by C-H···π and N-H···π interactions. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the types and relative contributions of different intermolecular contacts. For example, in the Hirshfeld analysis of N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, the dominant interactions were found to be H···H (44.1%), C···H/H···C (29.4%), and O···H/H···O (17.3%) contacts. nih.gov A similar analysis of anilinium malonate also revealed the significance of various interatomic contacts in the crystal structure. asianpubs.org

For this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H contacts due to the numerous hydrogen atoms on the methyl groups and the aromatic ring. O···H and N···H contacts would also be prominent, reflecting the hydrogen bonding capabilities of the methoxy and amino groups.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Aniline

Contact Type Contribution (%) in 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate iucr.org
H···H51.3
H···Cl/Cl···H23.0
H···O/O···H12.9
C···H/H···C9.7

This table provides an example of the quantitative data obtained from Hirshfeld surface analysis for a related aniline derivative.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry. Aromatic amines are known to exhibit polymorphism. nih.gov

The investigation into the polymorphism of a compound like this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting crystals using X-ray diffraction. The identification of different polymorphs would necessitate a detailed comparison of their crystal structures, focusing on differences in molecular conformation, packing arrangements, and intermolecular interactions. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is significant given the flexibility of the methoxy group and the various possible hydrogen bonding and stacking arrangements.

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2,3,6 Trimethylaniline

Quantum-Chemical Calculations for Molecular Properties

Quantum-chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular structure and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. researchgate.net By approximating the electron density of a system, DFT can accurately predict molecular geometries, including bond lengths and angles, as well as electronic properties such as the distribution of electron density and molecular orbitals. For 4-Methoxy-2,3,6-trimethylaniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can provide a detailed picture of its three-dimensional structure. researchgate.net These calculations are crucial for understanding how the methoxy (B1213986) and trimethyl substitutions on the aniline (B41778) ring influence its geometry and electronic makeup.

The optimization of the molecular geometry using DFT seeks to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides valuable information about steric and electronic effects within the molecule. For instance, the pyramidalization of the amino group and the orientation of the methoxy and methyl groups relative to the benzene (B151609) ring can be precisely determined. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-N1.40 Å
C-O1.37 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleC-N-H112°
C-O-C118°
Dihedral AngleC-C-N-H180° (anti)

Note: These values are representative and would be obtained from a DFT geometry optimization calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the electronic excited states of molecules. chemrxiv.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and oscillator strengths, which are related to the intensity of electronic transitions. nih.gov This information is vital for interpreting and predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound.

For this compound, TD-DFT calculations can identify the nature of the low-lying electronic transitions, such as n→π* and π→π* transitions. nih.gov These transitions involve the promotion of an electron from a non-bonding (n) or a pi (π) molecular orbital to an anti-bonding pi (π*) molecular orbital. The energies and intensities of these transitions are sensitive to the substituents on the aromatic ring, and TD-DFT provides a means to systematically investigate these effects.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S13.850.002n→π
S24.520.150π→π
S34.980.085π→π*

Note: These are hypothetical values illustrating the typical output of a TD-DFT calculation.

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei in a molecule. nyu.edu These shielding tensors can then be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). youtube.com

The accurate prediction of ¹H and ¹³C NMR chemical shifts for this compound can be invaluable for structural elucidation and for confirming experimental assignments. d-nb.info The chemical shifts are highly sensitive to the local electronic environment of each nucleus, and therefore, DFT calculations can capture the subtle effects of the methoxy and trimethyl substituents on the chemical shifts of the aromatic and substituent protons and carbons.

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C ShiftExperimental ¹³C ShiftPredicted ¹H ShiftExperimental ¹H Shift
C-NH₂145.2145.0--
C-OCH₃152.8152.5--
Aromatic C120.5 - 135.0120.0 - 134.56.5 - 6.86.4 - 6.7
-OCH₃55.955.63.753.72
-CH₃15.0 - 20.014.8 - 19.82.10 - 2.302.08 - 2.28

Note: These values are hypothetical and serve to illustrate the expected accuracy of DFT-based NMR predictions.

Thermodynamic and Kinetic Studies

Beyond molecular properties, computational chemistry provides a framework for investigating the thermodynamics and kinetics of chemical reactions.

The feasibility of a chemical reaction under a given set of conditions is determined by the change in Gibbs free energy (ΔG). Computational methods, particularly DFT, can be used to calculate the Gibbs free energies of reactants and products, allowing for the prediction of the reaction's spontaneity. researchgate.netresearchgate.net The calculation of ΔG typically involves computing the electronic energy, zero-point vibrational energy, and thermal corrections to the enthalpy and entropy.

For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, calculating the reaction Gibbs free energy can help in predicting the position of the equilibrium and the potential yield of the products. nih.gov These calculations can be performed for reactions in the gas phase or in solution, with the latter requiring the use of a solvent model.

Table 4: Illustrative Calculated Gibbs Free Energy for a Hypothetical Reaction of this compound

ReactionReactant(s)Product(s)ΔG (kcal/mol)
N-MethylationThis compound + CH₃IN-methyl-4-methoxy-2,3,6-trimethylaniline + HI-15.7

Note: This is a representative value for an N-methylation reaction of an aniline derivative, demonstrating the thermodynamic information that can be obtained. nih.gov

The rate of a chemical reaction is governed by its activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate, and to calculate the activation barrier (ΔG‡). beilstein-journals.org This information is crucial for understanding the reaction mechanism and for predicting the reaction kinetics.

The investigation of transition states and activation barriers for reactions of this compound can elucidate the preferred reaction pathways. youtube.com For example, in an electrophilic substitution reaction, calculations can determine whether the incoming electrophile will preferentially add to the ortho, meta, or para position relative to the amino and methoxy groups, and what the energy barriers for each pathway are. This level of detail is often difficult to obtain through experimental means alone.

Table 5: Illustrative Calculated Activation Barrier for a Hypothetical Reaction of this compound

ReactionTransition StateActivation Barrier (ΔG‡) (kcal/mol)
Electrophilic Aromatic Substitutionσ-complex18.5

Note: This is a hypothetical value for an electrophilic substitution reaction, illustrating the kinetic information that can be gained from computational studies.

Intermolecular Interaction Analysis and Crystal Packing Simulations

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, computational modeling provides a powerful tool to predict and analyze these interactions, offering insights into its crystal structure and packing efficiency.

Theoretical Prediction of Hydrogen Bonding Networks

The primary hydrogen bond donor in this compound is the amino (-NH₂) group, while the oxygen atom of the methoxy (-OCH₃) group and the nitrogen atom itself can act as hydrogen bond acceptors. Theoretical calculations can predict the geometry and strength of these potential hydrogen bonds.

In analogous systems, such as 4-Methoxy-3-(trifluoromethyl)aniline, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N-H···N and C-H···O interactions. nih.gov For this compound, it is predicted that the N-H protons will form hydrogen bonds with the nitrogen or methoxy oxygen of neighboring molecules. The presence of three bulky methyl groups ortho and meta to the amino group will sterically influence the formation of these networks, potentially leading to less dense packing compared to less substituted anilines.

Computational methods like Density Functional Theory (DVT) can be employed to calculate the energies and geometries of these hydrogen bonds. For instance, in a study of α,ω-methoxy-alkylamines, the strength of N-H···O hydrogen bonds was computationally evaluated, providing a framework for understanding similar interactions in the title compound. researchgate.net

Table 1: Predicted Hydrogen Bond Parameters in this compound (Illustrative)

Donor Acceptor Predicted Distance (Å) Predicted Angle (°) Predicted Energy (kcal/mol)
N-H N 2.0 - 2.2 160 - 175 3 - 5
N-H O (methoxy) 2.1 - 2.3 150 - 170 2 - 4
C-H (methyl) O (methoxy) 2.4 - 2.8 130 - 160 1 - 2

Note: The values in this table are illustrative and based on typical ranges observed in similar compounds. Actual values would require specific computational calculations for this compound.

Modeling of Solid-State Interactions and Packing Efficiencies

CSP algorithms can generate a landscape of possible crystal structures, ranked by their lattice energies, which helps in identifying the most probable packing arrangements. nih.gov For this compound, the interplay between the electron-donating methoxy and methyl groups and the polar amino group will influence the electrostatic potential of the molecule, guiding its self-assembly.

Hirshfeld surface analysis can visually and quantitatively describe the intermolecular contacts in a crystal. By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify the key interactions. In related Schiff base compounds derived from 2,4,6-trimethylaniline (B148799), Hirshfeld analysis has been used to detail O-H···N, C-H···O, and C-H···π interactions that stabilize the crystal packing. A similar approach for this compound would likely reveal significant contributions from C-H···O and C-H···π contacts involving the methyl and methoxy groups.

The packing efficiency can be estimated through the calculation of the Kitaigorodskii packing index, which is typically around 0.7 for organic molecules. Deviations from this value can indicate the presence of significant voids or unusually strong directional interactions.

Structure-Reactivity and Structure-Property Relationship Studies

The electronic nature of the substituents on the aniline ring profoundly impacts the molecule's reactivity and physical properties. Theoretical descriptors can be correlated with experimental observations to build predictive structure-activity relationship (QSAR) and structure-property relationship (QSPR) models.

Correlation of Theoretical Descriptors with Experimental Observations

A range of theoretical descriptors can be calculated to quantify the electronic and steric properties of this compound. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, offering insights into local reactivity.

In studies of substituted anilines, a good correlation has been found between the HOMO energy and the one-electron oxidation potential. umn.edu For this compound, the electron-donating nature of the methoxy and trimethyl groups is expected to raise the HOMO energy, making it more susceptible to oxidation compared to unsubstituted aniline.

QSAR studies on the toxicity of anilines have shown that descriptors like the logarithm of the n-octanol/water partition coefficient (logP) and the LUMO energy can be used to predict their biological activity. researchgate.net Similar models could be developed for the reactivity of this compound in various chemical transformations.

Table 2: Illustrative Theoretical Descriptors for Substituted Anilines

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Aniline -5.52 -0.21 5.31 1.53
p-Methoxyaniline -5.21 -0.15 5.06 1.87
2,4,6-Trimethylaniline -5.35 -0.18 5.17 1.65

Note: Values for Aniline, p-Methoxyaniline, and 2,4,6-Trimethylaniline are representative values from computational studies. The values for this compound are predicted based on substituent effects.

Impact of Substituent Effects on Electronic and Reactivity Profiles

The presence of these activating groups, particularly at the ortho and para positions relative to the amino group, increases the electron density on the aromatic ring and the nitrogen atom. This enhanced nucleophilicity makes this compound more reactive in reactions such as electrophilic aromatic substitution and N-alkylation compared to aniline.

A study on the electronic effect of substituents on anilines in the context of 1,4-addition to trans-β-nitrostyrenes demonstrated that electron-donating groups on the aniline ring facilitate the reaction. rsc.org Similarly, the electronic properties of 2-methoxy-5-methyl and 3-bromo-2,4,6-trimethyl anilines have been studied, showing the influence of substituents on their electronic spectra. orientjchem.org These findings support the prediction of enhanced reactivity for this compound due to its specific substitution pattern.

The steric bulk of the three methyl groups, two of which are ortho to the amino group, will also play a crucial role in its reactivity. While electronically activated, the approach of reactants to the nitrogen atom and the adjacent ring positions will be sterically hindered, potentially influencing the regioselectivity of its reactions.

Applications of 4 Methoxy 2,3,6 Trimethylaniline in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Organic Synthesis

The structural framework of 4-methoxy-2,3,6-trimethylaniline makes it a valuable precursor for the construction of more complex molecular architectures. The presence of a nucleophilic amino group and an activated aromatic ring allows for a variety of chemical transformations.

Precursors for Complex Organic Molecules

As a substituted aniline (B41778), this compound can serve as a foundational building block in multi-step organic syntheses. The amino group can be readily diazotized and subsequently replaced by a wide range of functional groups, enabling the introduction of halogens, cyano groups, or hydroxyl groups, thereby expanding its synthetic utility. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, although the positions of substitution are directed by the existing methoxy (B1213986) and methyl groups. The steric hindrance provided by the ortho-methyl groups can also be strategically employed to influence the regioselectivity of certain reactions.

While specific examples of complex organic molecules synthesized directly from this compound are not extensively reported in publicly available literature, its structural similarity to other commercially utilized anilines suggests its potential as a precursor for dyes, pigments, and other specialty organic chemicals.

Building Blocks for Biologically Active Scaffolds (e.g., Enzyme Inhibitors, HIV Inhibitors)

The development of novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds. Substituted anilines are a common feature in many biologically active compounds. The specific substitution pattern of this compound could be advantageous in the design of enzyme inhibitors or other pharmacologically relevant molecules. The methoxy and trimethyl-substituted phenyl ring can engage in specific hydrophobic and van der Waals interactions within the active site of a target protein.

Currently, there is a lack of specific published research demonstrating the direct use of this compound as a building block for the synthesis of enzyme inhibitors or HIV inhibitors. However, the broader class of substituted anilines has been explored in this context. It is plausible that future research could explore the incorporation of the 4-methoxy-2,3,6-trimethylphenyl moiety into known pharmacophores to probe structure-activity relationships and potentially develop new therapeutic candidates.

Ligand Design and Coordination Chemistry

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The steric bulk imposed by the flanking methyl groups can influence the coordination geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Palladacycles, Molybdenum Imido Complexes)

The formation of palladacycles, which are organopalladium compounds containing a carbon-palladium bond within a cyclic structure, is a well-established area of research with applications in catalysis. Aniline derivatives can undergo cyclopalladation through the activation of a C-H bond. While there are no specific reports on the synthesis of palladacycles from this compound, the presence of ortho-methyl groups could potentially facilitate such reactions.

Similarly, the synthesis of molybdenum imido complexes, which contain a molybdenum-nitrogen double bond, often utilizes primary amines as the imido ligand precursor. The electronic and steric properties of the aniline derivative can significantly impact the reactivity and stability of the resulting imido complex. Although the synthesis of molybdenum imido complexes from this compound has not been documented, research on analogous anilines suggests this as a feasible area of investigation.

Development of Multidentate Ligands for Transition Metals

This compound can be chemically modified to create multidentate ligands, which are molecules that can bind to a metal center through two or more donor atoms. For instance, the amino group can be functionalized to introduce additional coordinating arms, such as phosphine (B1218219), carboxylate, or pyridyl groups. The resulting multidentate ligands can form highly stable complexes with a variety of transition metals, with potential applications in catalysis, materials science, and bioinorganic chemistry. There is, however, a gap in the current literature regarding the development of multidentate ligands specifically derived from this compound.

Catalytic Applications

Metal complexes bearing ligands derived from substituted anilines have shown significant promise in various catalytic transformations. The electronic and steric environment provided by the ligand can fine-tune the catalytic activity and selectivity of the metal center.

While no specific catalytic applications of metal complexes derived from this compound have been reported, it is conceivable that such complexes could be active in a range of catalytic reactions. For example, palladium complexes are widely used in cross-coupling reactions, while molybdenum complexes can catalyze olefin metathesis and other organic transformations. Future research may explore the synthesis of such complexes and evaluate their catalytic performance.

Precursors for Organocatalysts and Metal-Ligand Catalytic Systems

The structural characteristics of this compound make it an excellent candidate for the synthesis of ligands used in catalysis. The presence of the bulky trimethylated phenyl group is particularly advantageous in the formation of N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals.

Grubbs'-type Catalysts: The closely related compound, 2,4,6-trimethylaniline (B148799) (mesitylamine), is a foundational building block for one of the most important NHC ligands in modern organic synthesis: 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). wikipedia.orgnih.govwikipedia.org This ligand is integral to the structure of second-generation Grubbs' catalysts, which are widely used in olefin metathesis reactions. wikipedia.orgsigmaaldrich.com The synthesis of the NHC ligand precursor typically involves the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930). wikipedia.org Given this precedent, this compound is a logical next-generation precursor for creating electronically modified NHC ligands. The introduction of the methoxy group at the 4-position would alter the electron-donating properties of the resulting NHC ligand, which could, in turn, influence the activity and stability of the corresponding Grubbs' catalyst.

Suzuki-Miyaura Reactions: While direct utilization of this compound in Suzuki-Miyaura reactions is not extensively documented, its derivatives have been synthesized using palladium-catalyzed cross-coupling reactions. For instance, the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine involves a process using a palladium dehydrogenation catalyst. google.com The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. The development of new ligands that can fine-tune the efficacy of this reaction is a continuous area of research. Ligands derived from sterically hindered and electronically rich anilines like this compound could offer advantages in promoting challenging coupling reactions.

Investigation of Catalytic Activity and Selectivity

The performance of a catalyst is paramount, and the substitution pattern on its ligands plays a critical role in its activity and selectivity. For catalysts derived from this compound, the electronic effect of the para-methoxy group is of significant interest.

In the context of Grubbs' catalysts, the NHC ligand directly influences the initiation rate and stability of the ruthenium complex. Computational and experimental studies on related systems have shown that modifying the electronic and steric properties of the aryl groups on the NHC ligand can tune the catalyst's performance. For example, DFT studies on Hoveyda-Grubbs like complexes have utilized the 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (B172458) (SIMes) ligand, known for affording higher activity. acs.org A hypothetical NHC ligand derived from this compound would be more electron-releasing than the standard IMes ligand. This increased electron donation to the metal center could potentially lead to a more stable catalyst, which might exhibit different selectivity or be more effective in the metathesis of electron-deficient olefins. However, specific research data on the catalytic activity and selectivity of such catalysts remains a developing area.

Material Science and Advanced Materials Development

The unique structural features of this compound also make it a promising monomer for the creation of novel polymers and functional materials.

Synthesis of Polymeric Materials (e.g., Polymers of Intrinsic Microporosity)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to the inefficient packing of their rigid and contorted polymer chains. wikipedia.orgresearchgate.net This creates a high free volume within the material, making them suitable for applications like gas separation and storage. wikipedia.org

One of the primary methods for synthesizing PIMs is through the formation of polyimides, which are typically produced from the polycondensation of diamine and dianhydride monomers. nih.govvt.edu The rigidity and contorted shape of the monomers are crucial for inducing the intrinsic microporosity. wikipedia.org While specific examples of PIMs synthesized from this compound are not yet prevalent in the literature, its structure suggests it could be a valuable building block. A di-functionalized derivative of this aniline could serve as a rigid and sterically hindered diamine monomer. The incorporation of such a bulky and non-planar unit would likely disrupt polymer chain packing, a key requirement for creating PIMs.

Development of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes and Schiff bases.

Azo Dyes: Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. nih.gov They are synthesized via the coupling of a diazonium salt with a coupling component, often an aromatic amine or phenol. The parent compound, 2,4,6-trimethylaniline, is a known precursor for commercial dyes. wikipedia.org The synthesis of azo dyes from various aniline derivatives is a well-established process. nih.gov The introduction of a methoxy group onto the trimethylaniline scaffold, as in this compound, would be expected to have a bathochromic (deepening of color) and auxochromic (intensifying of color) effect on the resulting dye due to the electron-donating nature of the methoxy group. A patent also describes the use of 4-methoxy-2,2',6'-trimethyldiphenylamine as an intermediate for color-forming agents used in recording papers, highlighting the utility of this structural motif in dye chemistry. google.com

Schiff Bases: The condensation of an aromatic amine with an aldehyde or ketone results in the formation of a Schiff base (or anil), a class of compounds often exhibiting color. A study has reported the synthesis of a yellow, crystalline Schiff base from the reaction of 2,4,6-trimethylaniline with vanillin (B372448). nih.govresearchgate.netnih.gov This provides a direct analogue for the synthesis of a similar pigment from this compound. The resulting compound would likely exhibit distinct coloration due to the altered electronic landscape of the molecule.

Potential Dye Structures from this compound
Dye ClassGeneral Structure/ReactantsExpected Color Properties
Azo DyeDiazotized this compound + Coupling Component (e.g., Naphthol)Likely shades of red, orange, or yellow, with color influenced by the coupling component.
Schiff BaseThis compound + Aromatic Aldehyde (e.g., Salicylaldehyde)Often yellow to orange crystalline solids, potentially exhibiting thermochromism or photochromism.

Research into Photochromic and Thermochromic Properties of Derivatives

Certain Schiff bases, particularly those derived from salicylaldehydes (known as anils), can exhibit chromotropic behavior, changing color in response to stimuli like heat (thermochromism) or light (photochromism). This phenomenon is often due to a tautomeric equilibrium between the enol-imine and keto-amine forms of the molecule.

Research on N-(hydroxysalicylidene)-2,4,6-trimethylaniline, a compound closely related to derivatives of this compound, has shown that it can be thermochromic. researchgate.net This property is linked to intermolecular hydrogen transfer within the crystal structure. Another study on a chiral Schiff base containing a methoxy group also reported photochromic properties. nih.gov These findings strongly suggest that Schiff bases synthesized from this compound and substituted salicylaldehydes are promising candidates for new photochromic and thermochromic materials. The electronic influence of the methoxy group on the aniline ring could be used to tune the energy barrier between the tautomeric states, thereby altering the temperature or light wavelength required to induce a color change.

Potential Chromotropic Properties of this compound Derivatives
Derivative TypeStimulusUnderlying MechanismPotential Application
Schiff Base (Anil)Heat (Thermochromism)Equilibrium shift between enol and keto tautomers.Temperature sensors, smart inks.
Schiff Base (Anil)UV Light (Photochromism)Light-induced tautomerization.Rewritable paper, optical data storage, smart windows.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.